Cas no 61190-10-1 (N-Benzyl-N-2,2-diethoxyethylamine)
N-Benzyl-N-2,2-diethoxyethylamine Chemical and Physical Properties
Names and Identifiers
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- N-Benzylaminoacetaldehyde diethyl acetal
- N-Benzyl-N-(2,2-diethoxyethyl)amine
- F94423
- 61190-10-1
- N-Benzyl-2,2-diethoxyethanamine #
- CS-0315767
- AKOS017272998
- N-Benzyl 2-aminoacetaldehyde diethyl acetal
- Benzyl-(2,2-diethoxy-ethyl)-amine
- MFCD00051599
- SCHEMBL289500
- SB79622
- N-benzyl-2,2-diethoxyethan-1-amine
- AS-60754
- benzylamino-acetaldehyde diethyl acetal
- N-Benzyl-2,2-diethoxyethanamine
- benzyl(2,2-diethoxyethyl)amine
- FT-0640732
- CHEMBL5075867
- benzylaminoacetaldehyde diethylacetal
- DB-053805
- n-benzylaminoacetaldehyde diethylacetal
- (Benzylamino)acetaldehyde diethyl acetal
- N-Benzyl-N-2,2-diethoxyethylamine
-
- MDL: MFCD00051599
- Inchi: 1S/C13H21NO2/c1-3-15-13(16-4-2)11-14-10-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3
- InChI Key: SXFVQTYQHWRYOS-UHFFFAOYSA-N
- SMILES: O(CC)C(CNCC1C=CC=CC=1)OCC
- BRN: 2694610
Computed Properties
- Exact Mass: 223.15700
- Monoisotopic Mass: 224.165054
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 8
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 1
- XLogP3: 1.9
- Topological Polar Surface Area: 35.1
Experimental Properties
- Color/Form: liquid
- Boiling Point: 293.4℃/760mmHg
- Flash Point: 115-117°C/1mm
- Refractive Index: 1.4890
- PSA: 30.49000
- LogP: 2.56620
N-Benzyl-N-2,2-diethoxyethylamine Security Information
- Hazard Category Code: R34: can cause burns.
- Safety Instruction: S26-S36/37/39
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Hazardous Material Identification:
- Safety Term:S26;S36/37/39;S45
- Risk Phrases:R34
N-Benzyl-N-2,2-diethoxyethylamine Customs Data
- HS CODE:2922199090
- Customs Data:
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-Benzyl-N-2,2-diethoxyethylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A13841-1g |
N-Benzylaminoacetaldehyde diethyl acetal, 96% |
61190-10-1 | 96% | 1g |
¥342.00 | 2023-02-25 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A13841-5g |
N-Benzylaminoacetaldehyde diethyl acetal, 96% |
61190-10-1 | 96% | 5g |
¥854.00 | 2023-02-25 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A13841-25g |
N-Benzylaminoacetaldehyde diethyl acetal, 96% |
61190-10-1 | 96% | 25g |
¥3346.00 | 2023-02-25 | |
| Alichem | A019139449-25g |
N-Benzyl-2,2-diethoxyethanamine |
61190-10-1 | 95% | 25g |
$594.00 | 2023-09-01 | |
| TRC | B275655-50mg |
N-Benzyl-N-2,2-diethoxyethylamine |
61190-10-1 | 50mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B275655-250mg |
N-Benzyl-N-2,2-diethoxyethylamine |
61190-10-1 | 250mg |
$ 110.00 | 2023-04-18 | ||
| TRC | B275655-1g |
N-Benzyl-N-2,2-diethoxyethylamine |
61190-10-1 | 1g |
$ 125.00 | 2022-06-07 | ||
| TRC | B275655-2.5g |
N-Benzyl-N-2,2-diethoxyethylamine |
61190-10-1 | 2.5g |
$ 253.00 | 2023-04-18 | ||
| TRC | B275655-5g |
N-Benzyl-N-2,2-diethoxyethylamine |
61190-10-1 | 5g |
$ 454.00 | 2023-04-18 | ||
| Apollo Scientific | OR7899-5g |
(Benzylamino)acetaldehyde diethyl acetal |
61190-10-1 | 5g |
£98.00 | 2023-09-01 |
N-Benzyl-N-2,2-diethoxyethylamine Suppliers
N-Benzyl-N-2,2-diethoxyethylamine Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
Additional information on N-Benzyl-N-2,2-diethoxyethylamine
N-Benzyl-N-2,2-diethoxyethylamine (CAS No. 61190-10-1): A Versatile Chemical Intermediate for Modern Applications
N-Benzyl-N-2,2-diethoxyethylamine (CAS No. 61190-10-1) is a specialized amine derivative with a unique molecular structure that combines benzyl and diethoxyethyl functional groups. This compound has gained significant attention in recent years due to its role as a key intermediate in pharmaceutical synthesis, organic catalysis, and material science. The growing interest in sustainable chemistry and green synthesis methods has further highlighted the importance of this versatile chemical.
The molecular structure of N-Benzyl-N-2,2-diethoxyethylamine features both aromatic and aliphatic components, making it particularly valuable for drug discovery applications. Researchers have utilized this compound in the development of novel central nervous system (CNS) agents and neuroprotective compounds, areas that have seen increased research activity due to rising global concerns about neurological disorders. The diethoxyethyl moiety provides excellent solubility properties, while the benzyl group offers stability and reactivity for further chemical transformations.
In industrial applications, N-Benzyl-N-2,2-diethoxyethylamine serves as a crucial building block for specialty chemicals production. Its unique properties make it suitable for creating corrosion inhibitors, lubricant additives, and polymer modifiers. Recent advancements in renewable energy technologies have also explored its potential in battery electrolyte formulations, addressing current market demands for more efficient energy storage solutions.
The synthesis of N-Benzyl-N-2,2-diethoxyethylamine typically involves reductive amination processes, with growing interest in developing more environmentally friendly production methods. Many manufacturers are now focusing on catalytic processes that reduce waste generation and energy consumption, aligning with global sustainability goals. This shift responds to increasing consumer and regulatory pressure for green chemistry practices throughout the chemical industry.
Quality control for N-Benzyl-N-2,2-diethoxyethylamine requires careful monitoring of purity levels, typically assessed through gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy. The compound is generally supplied as a clear to pale yellow liquid with specific storage requirements to maintain stability. Proper handling includes protection from moisture and extreme temperatures, following standard chemical safety protocols.
Market trends indicate growing demand for N-Benzyl-N-2,2-diethoxyethylamine, particularly in the Asia-Pacific region where pharmaceutical and specialty chemical industries are expanding rapidly. The compound's versatility has led to increased research into new applications, including potential uses in agricultural chemicals and electronic materials. Industry analysts project steady growth in consumption, driven by innovation in these sectors.
Recent scientific literature highlights novel applications of N-Benzyl-N-2,2-diethoxyethylamine in asymmetric synthesis and chiral catalyst development. These advancements address the pharmaceutical industry's need for more efficient routes to optically active compounds. The compound's structural features make it particularly valuable for constructing complex molecular architectures required in modern drug development pipelines.
For researchers and industrial users seeking information about N-Benzyl-N-2,2-diethoxyethylamine, common questions often relate to its solubility characteristics, reactivity patterns, and commercial availability. The compound's balanced hydrophilic-lipophilic properties make it especially useful for phase transfer catalysis applications, a topic of growing interest in both academic and industrial chemistry circles.
Environmental considerations for N-Benzyl-N-2,2-diethoxyethylamine include proper waste management procedures and biodegradability assessments. While the compound demonstrates moderate environmental persistence, current research focuses on developing biodegradable analogues and eco-friendly derivatives that maintain the useful properties of the parent molecule while reducing ecological impact.
The future outlook for N-Benzyl-N-2,2-diethoxyethylamine appears promising, with potential applications emerging in nanotechnology and advanced materials science. Its molecular structure offers opportunities for creating functional surfaces and smart materials, areas that align with current technological trends. As research continues to uncover new uses for this versatile compound, its importance in various chemical sectors is expected to grow significantly.
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